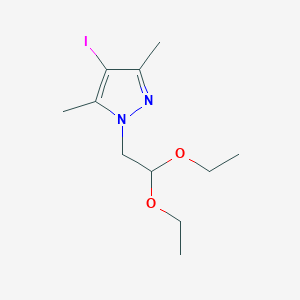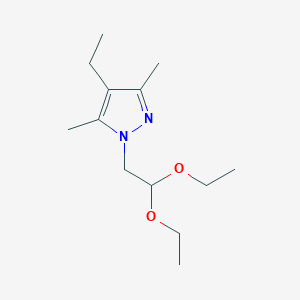![molecular formula C12H10N4 B1454418 3-嘧啶基咪唑并[1,2-a]吡啶-3-胺 CAS No. 1215963-60-2](/img/structure/B1454418.png)
3-嘧啶基咪唑并[1,2-a]吡啶-3-胺
描述
“2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . Several studies have proposed the use of imidazo[1,2-a]pyridine derivatives for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease .
Synthesis Analysis
A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The main literature method for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine .科学研究应用
抗菌应用
取代的咪唑并[1,2-a]吡啶,包括“3-嘧啶基咪唑并[1,2-a]吡啶-3-胺”,已被发现具有广泛的生物活性,可作为抗菌药物 .
抗真菌应用
这些化合物还表现出抗真菌特性,使其可用于治疗各种真菌感染 .
抗病毒应用
研究表明,这些化合物可用作抗病毒药物,可能为对抗病毒疾病提供新的途径 .
抗炎应用
这些化合物的抗炎特性使其成为开发新型抗炎药物的潜在候选者 .
癌症治疗
多项研究已提出将咪唑并[1,2-a]吡啶衍生物用于癌症治疗 。它们独特的性质可能为癌症治疗提供新的途径。
心血管疾病治疗
这些化合物也被建议用于治疗心血管疾病 ,可能为这些疾病提供新的治疗选择。
阿尔茨海默病治疗
咪唑并[1,2-a]吡啶衍生物已被提议用于治疗阿尔茨海默病 ,这可能导致治疗这种神经退行性疾病的进展。
光电子器件中的应用
这类芳香杂环在从材料科学到制药领域的多个研究领域具有巨大潜力。 近年来,在不同技术应用领域报道了许多有前景的创新,例如光电子器件 .
作用机制
Target of Action
The primary targets of 2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine are γ-aminobutyric acid (GABA) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system. The compound’s interaction with these receptors can lead to a variety of biological effects, including sedative, anxiolytic, and muscle relaxant effects .
Mode of Action
2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine interacts with its targets by binding to GABA receptors, specifically the GABA_A subtype . This binding enhances the inhibitory effect of GABA on neuronal excitability, resulting in the aforementioned sedative, anxiolytic, and muscle relaxant effects .
Biochemical Pathways
The compound’s action primarily affects the GABAergic pathway. By enhancing the inhibitory effect of GABA, it increases the influx of chloride ions into the neuron, which leads to hyperpolarization of the neuronal membrane and decreased neuronal excitability .
Pharmacokinetics
Similar compounds are known to have good oral bioavailability and are metabolized primarily in the liver . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The molecular and cellular effects of 2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine’s action include decreased neuronal excitability and potential therapeutic effects in conditions such as insomnia, anxiety disorders, and muscle spasms .
生化分析
Biochemical Properties
2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as kinases, which are involved in cell signaling pathways . The compound’s interaction with these enzymes can lead to the modulation of various cellular processes, including cell growth and differentiation. Additionally, 2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine has been found to bind to specific proteins, altering their function and stability . These interactions are often mediated through hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s overall biochemical activity.
Cellular Effects
The effects of 2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, such as the MAPK/ERK pathway, which is critical for cell proliferation and survival . By modulating these pathways, 2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine can affect gene expression and cellular metabolism, leading to changes in cell function. For instance, it has been shown to induce apoptosis in cancer cells by activating pro-apoptotic genes and inhibiting anti-apoptotic genes . Furthermore, the compound’s impact on cellular metabolism includes alterations in glucose uptake and ATP production, which are essential for maintaining cellular energy balance.
Molecular Mechanism
At the molecular level, 2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of target enzymes . This binding can prevent substrate access and subsequent catalytic activity, leading to the inhibition of specific biochemical pathways. Additionally, 2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine can interact with DNA and RNA, affecting gene expression and protein synthesis . The compound’s ability to form stable complexes with nucleic acids is attributed to its planar structure, which facilitates intercalation between base pairs. This interaction can result in the modulation of transcription and translation processes, ultimately influencing cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy. In in vitro and in vivo studies, long-term treatment with 2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine has shown sustained effects on cellular function, including continued inhibition of cell proliferation and induction of apoptosis . These findings suggest that the compound’s biochemical activity is maintained over extended periods, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as reducing tumor growth and improving survival rates in cancer models . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing toxicity. Additionally, dose-dependent studies have revealed that the compound’s pharmacokinetics, including absorption, distribution, metabolism, and excretion, are influenced by the administered dose .
Metabolic Pathways
2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into active or inactive metabolites . These metabolic reactions can affect the compound’s bioavailability and therapeutic efficacy. Additionally, 2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine has been shown to influence metabolic flux, altering the levels of key metabolites involved in cellular energy production and biosynthesis . These changes can impact overall cellular metabolism and function.
Transport and Distribution
The transport and distribution of 2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine within cells and tissues are critical for its biochemical activity. The compound is transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, 2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine can bind to intracellular proteins, influencing its localization and accumulation . The compound’s distribution within tissues is also affected by its binding affinity to plasma proteins, which can modulate its bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine plays a significant role in its activity and function. The compound has been found to localize in the nucleus, where it can interact with DNA and RNA, affecting gene expression and protein synthesis . Additionally, 2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine can be targeted to specific cellular compartments, such as the mitochondria, through post-translational modifications and targeting signals . These localizations enable the compound to exert its effects on various cellular processes, including energy production and apoptosis.
属性
IUPAC Name |
2-pyridin-3-ylimidazo[1,2-a]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-12-11(9-4-3-6-14-8-9)15-10-5-1-2-7-16(10)12/h1-8H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBXOLRBDZPWDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)N)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[1,2,4]Triazolo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B1454340.png)
![4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine](/img/structure/B1454344.png)
![Ethyl 3-ethyl[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B1454347.png)

![4-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid](/img/structure/B1454349.png)






